molecular formula C14H16ClN3O3S B2551273 3-[4-(2-chloropropanoyl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2411300-45-1

3-[4-(2-chloropropanoyl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B2551273
CAS No.: 2411300-45-1
M. Wt: 341.81
InChI Key: FMKNSQXYKFBCQR-UHFFFAOYSA-N
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Description

3-[4-(2-chloropropanoyl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. These types of compounds are often explored for their potential biological activities, including antibacterial, antifungal, and antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-chloropropanoyl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves a multi-step procedure. One common method includes the reaction of 2-chloropropanoyl chloride with piperazine to form 4-(2-chloropropanoyl)piperazine. This intermediate is then reacted with 1lambda6,2-benzothiazole-1,1-dione under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-chloropropanoyl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(2-chloropropanoyl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione involves its interaction with various molecular targets:

Properties

IUPAC Name

2-chloro-1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c1-10(15)14(19)18-8-6-17(7-9-18)13-11-4-2-3-5-12(11)22(20,21)16-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKNSQXYKFBCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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